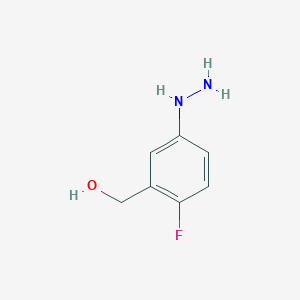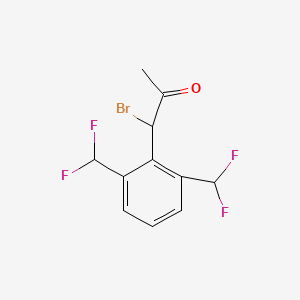
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17F2N3O and a molecular weight of 257.28 g/mol This compound features a piperazine ring substituted with a 4-amino-2,3-difluorophenyl group and an ethanol moiety
Métodos De Preparación
The synthesis of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol typically involves the reaction of 4-amino-2,3-difluoroaniline with piperazine in the presence of ethanol. The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amino and fluoro groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
1-Piperazineethanol, 4-(4-amino-2,3-difluorophenyl)-: This compound shares a similar structure but may have different biological activities and applications.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: . The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluoro groups, which confer unique reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H17F2N3O |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
2-[4-(4-amino-2,3-difluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H17F2N3O/c13-11-9(15)1-2-10(12(11)14)17-5-3-16(4-6-17)7-8-18/h1-2,18H,3-8,15H2 |
Clave InChI |
MWGOKPXAFCTCAS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C2=C(C(=C(C=C2)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)



![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)

